

Technical Support Center: Optimizing ER-076349 Dosage for In Vivo Studies

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: ER-076349

Cat. No.: B3326424

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing **ER-076349** in in vivo studies. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is **ER-076349** and what is its mechanism of action?

ER-076349 is a synthetic macrocyclic ketone analog of halichondrin B, a natural product isolated from a marine sponge. It is an inhibitor of tubulin polymerization. By binding to tubulin, **ER-076349** disrupts the formation of mitotic spindles, leading to a G2-M cell cycle arrest and ultimately, apoptosis in cancer cells.^[1]

Q2: What is a recommended starting dosage for **ER-076349** in in vivo mouse studies?

Based on preclinical studies, a dosage range of 0.1 to 1 mg/kg has shown significant anti-tumor activity in human tumor xenograft models in nude mice. The optimal dose will be dependent on the specific tumor model and the dosing schedule.

Q3: What are some common tumor models in which **ER-076349** has shown efficacy?

ER-076349 has demonstrated in vivo activity against a variety of human tumor xenografts, including:

- MDA-MB-435 breast cancer

- COLO 205 colon cancer
- LOX melanoma
- NIH:OVCAR-3 ovarian cancer

Q4: How should **ER-076349** be administered for in vivo studies?

While specific protocols for **ER-076349** are not widely published, related compounds like eribulin are typically administered intravenously (IV).^{[2][3]} For preclinical xenograft studies, intravenous administration via the tail vein is a common route.^{[4][5][6]}

Q5: Is there any information on the pharmacokinetics of **ER-076349**?

Publicly available, detailed pharmacokinetic data such as half-life, clearance, and volume of distribution for **ER-076349** are limited. It has been noted that the superior in vivo efficacy of the related compound, eribulin, compared to **ER-076349**, is not attributed to differences in their pharmacokinetic properties.^[7] **ER-076349** has been used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays for the pharmacokinetic analysis of eribulin.^{[2][8]}

Q6: What is the known toxicology profile of **ER-076349**?

Specific toxicology data for **ER-076349**, including the maximum tolerated dose (MTD), is not readily available in published literature. For the closely related drug, eribulin, dose-limiting toxicities in clinical trials included febrile neutropenia.^{[2][3]} Researchers should conduct their own dose-escalation studies to determine the MTD in their specific animal model.

Troubleshooting Guide

Issue	Potential Cause	Recommended Solution
Lack of tumor growth inhibition at the initial dose.	Suboptimal dosage for the specific tumor model.	Gradually escalate the dose within the recommended range of 0.1-1 mg/kg. Monitor for signs of toxicity. Consider increasing the frequency of administration.
Tumor model is resistant to tubulin inhibitors.	Confirm the expression of tubulin isoforms in your cancer cell line, as this can influence sensitivity. Test the in vitro sensitivity of your cell line to ER-076349 before initiating in vivo studies.	
High toxicity or animal mortality observed.	The administered dose exceeds the maximum tolerated dose (MTD) for the specific animal strain or model.	Reduce the dosage of ER-076349. Conduct a dose-range-finding study to establish the MTD in your model. Monitor animal weight and overall health closely.
Inconsistent tumor growth inhibition between animals.	Variability in tumor implantation and growth. Improper drug administration.	Ensure consistent tumor cell implantation technique and that tumors have reached a uniform size before initiating treatment. Verify the accuracy and consistency of the intravenous injection technique.
ER-076349 shows high potency in vitro but lower efficacy in vivo.	This is a known characteristic of ER-076349 compared to its analog, eribulin. ^[7]	This may not be a procedural issue but an inherent property of the compound. Document the findings and consider if the observed in vivo efficacy meets the experimental goals. For higher efficacy, the related

compound eribulin could be considered.

Data Summary

Table 1: In Vivo Efficacy of **ER-076349** in Human Tumor Xenograft Models

Tumor Model	Animal Model	Dosage (mg/kg)	Efficacy
MDA-MB-435 Breast Cancer	Nude Mice	0.1 - 1	Marked tumor growth inhibition
COLO 205 Colon Cancer	Nude Mice	0.1 - 1	Marked tumor growth inhibition
LOX Melanoma	Nude Mice	0.1 - 1	Marked tumor growth inhibition
NIH:OVCAR-3 Ovarian Cancer	Nude Mice	0.1 - 1	Marked tumor growth inhibition

Table 2: In Vitro IC50 Values of **ER-076349** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
MDA-MB-435	Breast Cancer	0.59
COLO 205	Colon Cancer	2.4
DLD-1	Colon Cancer	7.3
DU 145	Prostate Cancer	3.6
LNCaP	Prostate Cancer	1.8
LOX	Melanoma	3.2
HL-60	Leukemia	2.6
U937	Lymphoma	4.0

Data from MedChemExpress
and may not have been
independently confirmed.[\[1\]](#)

Experimental Protocols

1. Protocol for In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework. Specific details should be optimized for each experiment.

- Animal Model: Immunodeficient mice (e.g., Nude, SCID).
- Tumor Cell Inoculation: Subcutaneously inject a suspension of cancer cells (e.g., 1×10^6 to 1×10^7 cells in a suitable medium like Matrigel) into the flank of each mouse.[\[4\]](#)
- Tumor Growth Monitoring: Allow tumors to reach a palpable and measurable size (e.g., 100-200 mm³). Monitor tumor volume regularly using calipers.
- Drug Preparation: Prepare **ER-076349** in a sterile vehicle suitable for intravenous injection. The exact formulation will depend on the solubility of the compound.

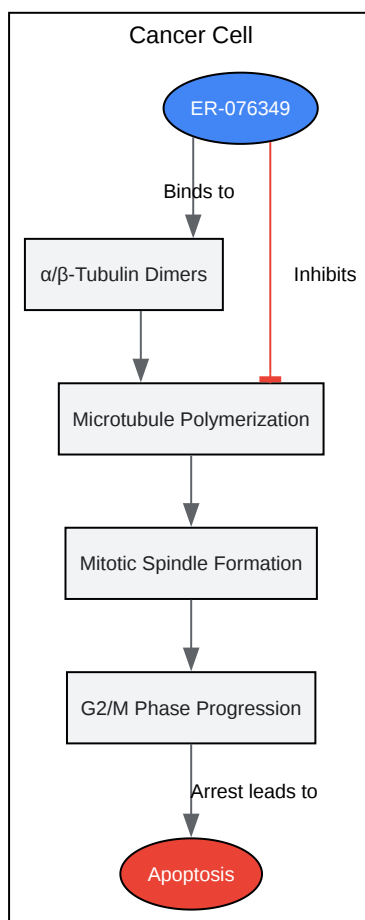
- Dosing: Administer **ER-076349** intravenously via the tail vein at the desired dose (starting with the 0.1-1 mg/kg range). The dosing schedule should be determined based on the study design (e.g., once daily, every other day, or weekly).
- Data Collection: Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
- Endpoint: The study can be terminated when tumors in the control group reach a predetermined size, or based on other ethical considerations.

2. Protocol for Analysis of **ER-076349** in Plasma (based on methods for eribulin analysis)

This protocol is adapted from methods used for the analysis of the related compound, eribulin, where **ER-076349** is used as an internal standard.[\[2\]](#)[\[8\]](#)

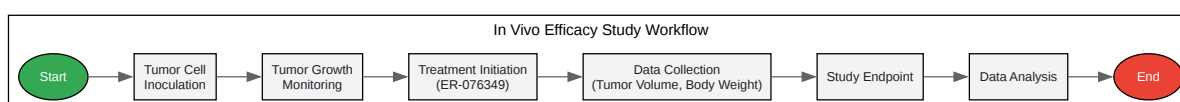
- Sample Collection: Collect blood samples from animals at various time points after **ER-076349** administration into tubes containing an anticoagulant (e.g., EDTA).
- Plasma Separation: Centrifuge the blood samples to separate the plasma.
- Sample Preparation:
 - To a known volume of plasma, add an internal standard (if a different one is used).
 - Acidify the plasma with hydrochloric acid.
 - Extract the drug with a suitable organic solvent (e.g., dichloromethane).
 - Evaporate the organic phase to dryness.
 - Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
- LC-MS/MS Analysis:
 - Use a C18 column for chromatographic separation.
 - Employ a tandem mass spectrometer for detection and quantification. The specific mass transitions for **ER-076349** would need to be determined.

Visualizations



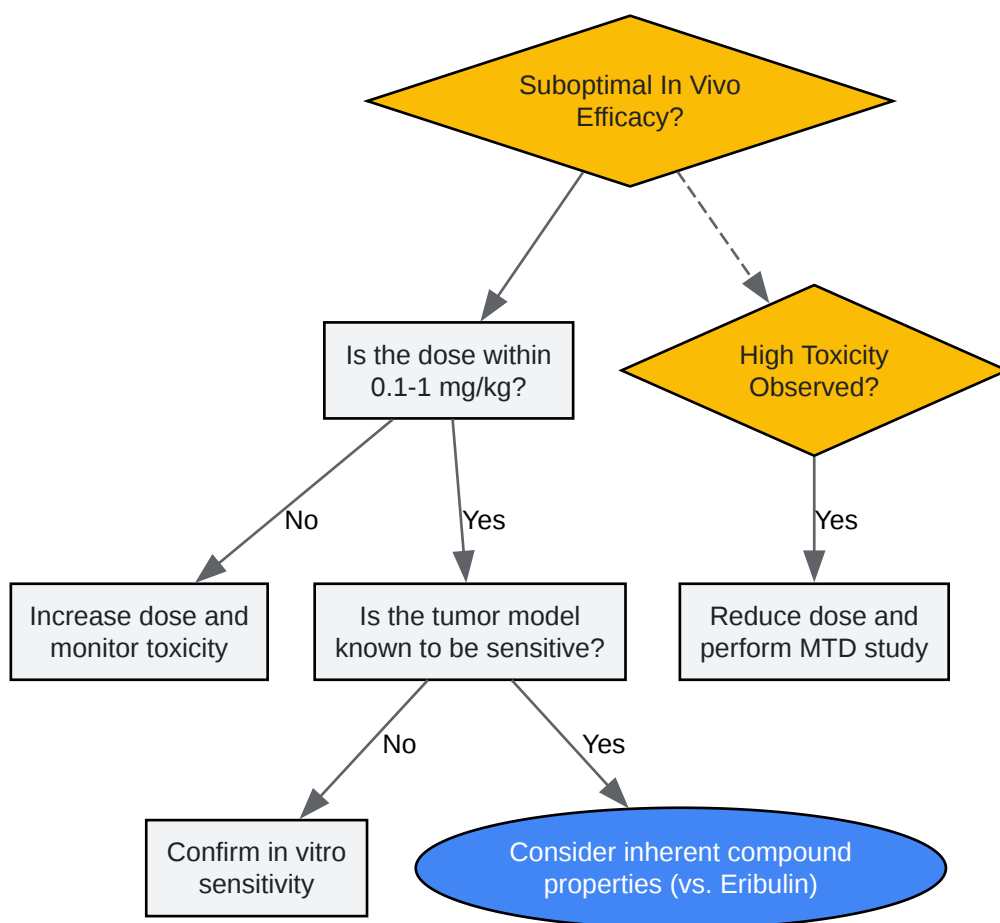
[Click to download full resolution via product page](#)

Caption: Mechanism of action of **ER-076349** in cancer cells.



[Click to download full resolution via product page](#)

Caption: General workflow for an in vivo efficacy study.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for **ER-076349** in vivo studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. medchemexpress.com [medchemexpress.com]
- 2. Pharmacodynamics (PD) and Pharmacokinetics (PK) of E7389 (Eribulin, Halichondrin B Analog) During a Phase I Trial in Patients with Advanced Solid Tumors: A California Cancer Consortium Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Eribulin—A review of preclinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Subcutaneous Xenograft Models for Studying PDT in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo cell cycle profiling in xenograft tumors by quantitative intravital microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Technical Support Center: Optimizing ER-076349 Dosage for In Vivo Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3326424#optimizing-er-076349-dosage-for-in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com